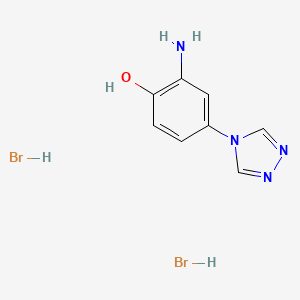

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-amino-4-(4H-1,2,4-triazol-4-yl)phenol” is a unique heterocyclic compound . It has a molecular weight of 176.18 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as “2-amino-4-(4H-1,2,4-triazol-4-yl)phenol”, has been a subject of interest in recent years . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of “2-amino-4-(4H-1,2,4-triazol-4-yl)phenol” is represented by the Inchi Code: 1S/C8H8N4O/c9-7-3-6 (1-2-8 (7)13)12-4-10-11-5-12/h1-5,13H,9H2 .Scientific Research Applications

Pharmaceutical Development

This compound exhibits a structure that is part of the 1,2,4-triazole class, which is known for its wide range of pharmaceutical activities. It has potential use in the development of new drugs due to its biological activities such as antifungal , anticancer , and antiviral properties . The triazole ring is a common feature in several marketed drugs, making this compound a valuable precursor in medicinal chemistry.

Agriculture

In agriculture, derivatives of 1,2,4-triazole, like the compound , can be used to create more effective pesticides and herbicides. Their ability to interfere with the biological processes of pests makes them candidates for safer, more environmentally friendly agricultural chemicals .

Material Science

The compound’s derivatives are being explored for their catalytic properties, particularly in reactions involving carbon dioxide cycloaddition with epoxides. This application is significant in the development of new materials and the field of green chemistry, where carbon dioxide utilization is a key focus .

Environmental Science

In environmental science, the compound’s derivatives could be used in the development of sensors and adsorbents for the detection and removal of pollutants. Their structural properties allow for interactions with various environmental contaminants, aiding in environmental monitoring and cleanup efforts .

Chemical Synthesis

The compound serves as a building block in chemical synthesis, especially in the construction of complex molecules with potential energetic properties. Its derivatives are used in the synthesis of energetic salts, which have applications in propellants and explosives due to their high density and thermal stability .

Biochemistry

In biochemistry, the compound’s derivatives are used as intermediates in the synthesis of compounds with biological significance. For example, they can be utilized in the synthesis of antifungal agents, contributing to the study of fungal diseases and treatments .

Mechanism of Action

Target of Action

Related compounds have been shown to interact with various biological targets, including tumor cells .

Mode of Action

It’s worth noting that related compounds have demonstrated anti-tumor activity . These compounds may interact with tumor cells, leading to changes that inhibit their growth .

Biochemical Pathways

Related compounds have been shown to affect various biochemical pathways, potentially leading to anti-tumor effects .

Result of Action

Related compounds have demonstrated anti-tumor activity, suggesting that they may have effects at the molecular and cellular levels that inhibit tumor growth .

properties

IUPAC Name |

2-amino-4-(1,2,4-triazol-4-yl)phenol;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O.2BrH/c9-7-3-6(1-2-8(7)13)12-4-10-11-5-12;;/h1-5,13H,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXFLGPRKIEVJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=C2)N)O.Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-5-methyl-2-(methylethyl)benzene](/img/structure/B2924546.png)

![(Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acrylamide](/img/structure/B2924549.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrothiophene-2-carboxylate](/img/structure/B2924555.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2924556.png)

![N-[p-(4(5)-imidazolyl)benzyl]acrylamid](/img/structure/B2924560.png)